Cas no 84449-90-1 (Raloxifene)

Raloxifene structure
Raloxifene structure
Product name:Raloxifene
CAS No:84449-90-1
MF:C28H27NO4S
Molecular Weight:473.583286523819
MDL:MFCD00866415
CID:60699
PubChem ID:5035

Raloxifene 化学的及び物理的性質

名前と識別子

    • Raloxifene
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • raloxifene HCL
    • [14C]-Raloxifene
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • [3H]-Raloxifene
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidino-ethoxy)benzoyl]benzo[b]thiophene
    • Keoxifene
    • Raloxifene [INN:BAN]
    • Raloxifeno
    • Raloxifeno [Spanish]
    • Raloxifenum
    • Raloxifenum [Latin]
    • UNII-YX9162EO3I
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
    • LY 139481
    • MeSH ID: D020849
    • NSC 747974
    • HY-13738
    • (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
    • KBioSS_002364
    • NCGC00015889-06
    • BRD-K63828191-003-11-5
    • CHEBI:8772
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone
    • NCGC00092353-02
    • KBio2_002361
    • NCGC00015889-04
    • RALOXIFENE [WHO-DD]
    • BCP09772
    • (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
    • Eviden (TN)
    • RALOXIFENE [HSDB]
    • NCGC00015889-07
    • 6-Hydroxy-2-(4-Hydroxyphenyl)-3-[4(2-Piperidinoethoxy)benzoyl]benzo[b]thiophene
    • HSDB 7460
    • BIDD:GT0795
    • KBioGR_002361
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • EN300-58333
    • VU0155042-3
    • NS00005279
    • Tox21_202603
    • J22.982B
    • G03XC01
    • [6-Hydroxy-2-(4-hydroxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
    • Prestwick0_000862
    • NCGC00015889-01
    • SCHEMBL6144
    • AC-8399
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl]{4-[(2-piperidin-1-ylethyl)oxy]phenyl}methanone
    • 6-hydroxy-2-(4-hydoxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • cMAP_000032
    • BRD-K63828191-003-34-7
    • Raloxiphene
    • Raxeto
    • AS-35086
    • KBio2_007497
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
    • KBio2_004929
    • CCG-205128
    • DTXCID803550
    • Methanone, [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
    • RALOXIFENE [VANDF]
    • CHEMBL81
    • Lopac-R-1402
    • Raloxifenum (Latin)
    • 84449-90-1
    • Lopac0_001051
    • C07228
    • MFCD00866415
    • [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl]-[4-[2-(1-piperidyl)ethoxy]phenyl]methanone
    • 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
    • DB00481
    • 6-hydroxy-2-(4-hydoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • s5781
    • GTPL2820
    • D08465
    • NSC761389
    • MRF-0000684
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo [b]thiophene
    • LY139481
    • Prestwick2_000862
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • BRD-K63828191-003-32-1
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Raloxifeno
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • NSC747974
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • (6-Hydroxy-2-(4-hydroxyphenyl)-benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
    • NCGC00092353-04
    • DTXSID3023550
    • Pharoxifene
    • Keoxifene; LY 139481;
    • Raloxifene, 6
    • CAS-82640-04-8
    • BIDD:ER0216
    • NCGC00015889-05
    • NCGC00015889-10
    • BPBio1_000995
    • AKOS015896267
    • CS-0007764
    • CCRIS 7129
    • SMP2_000095
    • LY-139481
    • NCGC00015889-02
    • YX9162EO3I
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]-thiophene
    • CAS-84449-90-1
    • Raloxifene (INN)
    • Prestwick1_000862
    • BDBM19441
    • NSC-747974
    • NCGC00260151-01
    • BSPBio_000903
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2piperidinoethoxy)-benzoyl]benzo[b]thiophene
    • HMS2089F06
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Keoxifene; LY 139481; Raloxifene; [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2piperidinoethoxy)benzoyl]benzo[b]thiophene
    • 6-hydroxy-2-(4-hyroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • RALOXIFENE [INN]
    • (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1- piperidinyl)ethoxy)phenyl)methanone
    • Q425223
    • SBI-0051021.P002
    • NCGC00015889-22
    • Prestwick3_000862
    • HMS3742O11
    • BRD-K63828191-003-33-9
    • A916152
    • (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone
    • [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • NSC-761389
    • KBio3_002840
    • RALOXIFENE [MI]
    • 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol
    • SDCCGSBI-0051021.P003
    • SPBio_002824
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • cid_11071264
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1piperidinyl)ethoxy]phenyl]methanone
    • Raxeto (TN)
    • NCGC00015889-08
    • Eviden
    • LY156758 free base
    • MDL: MFCD00866415
    • インチ: 1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
    • InChIKey: GZUITABIAKMVPG-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1

計算された属性

  • Exact Mass: 473.16608g/mol
  • Surface Charge: 0
  • XLogP3: 6.1
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 6
  • 回転可能化学結合数: 7
  • Exact Mass: 473.16608g/mol
  • 単一同位体質量: 473.16608g/mol
  • Topological Polar Surface Area: 98.2Ų
  • Heavy Atom Count: 34
  • 複雑さ: 655
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 17

じっけんとくせい

  • Stability Shelf Life: Stable under recommended storage conditions. /Raloxifene hydrochloride/
  • Dissociation Constants: pKa1 = 7.99; pKa2 = 8.93; pKa3 = 9.92 (est)
  • Color/Form: 白色から黄白色の結晶または結晶粉末
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 250-253°C
  • Boiling Point: 728.2±60.0 °C at 760 mmHg
  • フラッシュポイント: 394.2±32.9 °C
  • Solubility: DMSO: 28 mg/mL, soluble
  • PSA: 98.24000
  • LogP: 6.01310
  • Solubility: クロロホルムやジメチルホルムアミドに溶けやすく、アセトニトリル/アセトンや酢酸エチルに多く溶け、メタノール/無水エタノールや無水エーテルに溶けにくく、エタンに溶けにくく、水にほとんど溶けない
  • じょうきあつ: 0.0±2.5 mmHg at 25°C

Raloxifene Security Information

Raloxifene 税関データ

  • 税関コード:29349990

Raloxifene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-476458-1g
Raloxifene,
84449-90-1
1g
¥5558.00 2023-09-05
DC Chemicals
DCAPI1577-1 g
Raloxifene
84449-90-1 >99%
1g
$300.0 2022-02-28
Enamine
EN300-58333-0.25g
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
84449-90-1
0.25g
$19.0 2023-05-29
Enamine
EN300-58333-0.05g
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
84449-90-1
0.05g
$19.0 2023-05-29
Key Organics Ltd
AS-35086-1G
raloxifene
84449-90-1 >97%
1g
£612.00 2025-02-09
TRC
R099995-1g
Raloxifene
84449-90-1
1g
$ 132.00 2023-09-06
abcr
AB479552-250 mg
Raloxifene, 95%; .
84449-90-1 95%
250mg
€346.70 2023-06-15
1PlusChem
1P01A7TI-5mg
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
84449-90-1 98%
5mg
$102.00 2024-04-21
A2B Chem LLC
AV55510-5mg
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
84449-90-1 98%
5mg
$68.00 2024-04-19
Key Organics Ltd
AS-35086-0.25g
raloxifene
84449-90-1 >97%
0.25g
£248.00 2025-02-09

Raloxifene 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  50 °C
Reference
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Synthesis of raloxifene hydrochloride
Song, Yan-ling; et al, Zhongguo Xinyao Zazhi, 2005, 14(7), 882-884

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Aluminate(1-), μ-chlorohexachlorodi-, hydrogen, compd. with N,N-dimethylmethanam… Solvents: Dichloromethane ,  Aluminate(1-), μ-chlorohexachlorodi-, hydrogen, compd. with N,N-dimethylmethanam… ;  rt; 6 h, reflux
Reference
An efficient synthesis of raloxifene in ionic liquid. A green approach
Shinde, Pravin S.; et al, Letters in Organic Chemistry, 2009, 6(1), 8-10

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  1.5 h, reflux
2.1 1 h, reflux
3.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  1 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
4.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Preparation of benzothiophene glucopyranosides as antihyperlipidemics.
, European Patent Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Reference
Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction
Sach, Neal W.; et al, Organic Letters, 2012, 14(15), 3886-3889

Synthetic Circuit 9

Reaction Conditions
Reference
Direct Synthesis of Diverse 2-Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon-Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source
Hou, Chuanwei; et al, Organic Letters, 2014, 16(19), 5040-5043

Synthetic Circuit 10

Reaction Conditions
1.1 12 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  50 °C
Reference
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Synthetic Circuit 11

Reaction Conditions
Reference
Synthesis of 2-Substituted Benzothio(seleno)phenes and Indoles via Ag-Catalyzed Cyclization/Demethylation of 2-Alkynylthio(seleno)anisoles and 2-Alkynyldimethylanilines
Cai, Tao; et al, European Journal of Organic Chemistry, 2021, 2021(4), 653-656

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